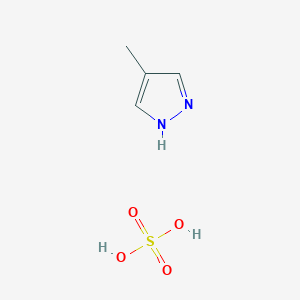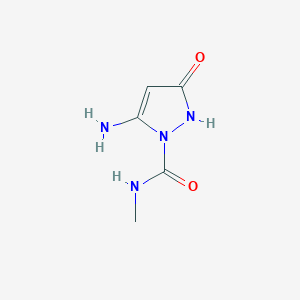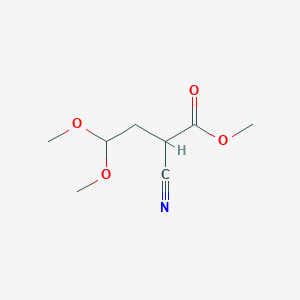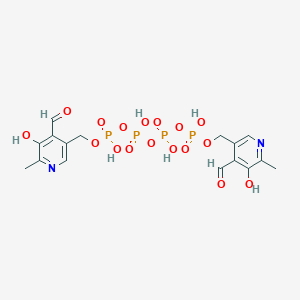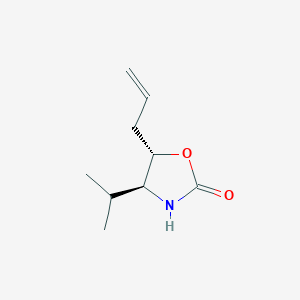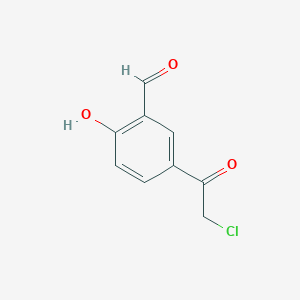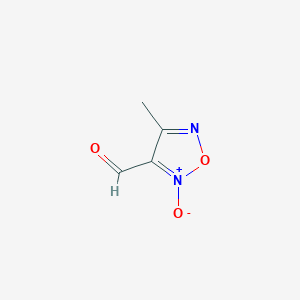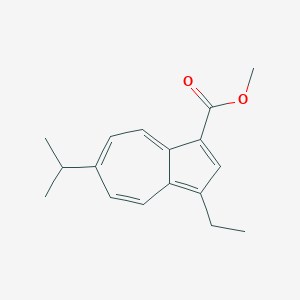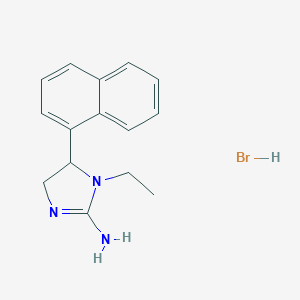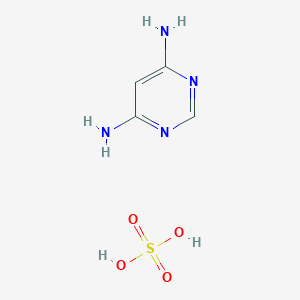
4,6-Diaminopyrimidine sulfate
Overview
Description
4,6-Diaminopyrimidine sulfate, also known as DAP sulfate, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic organic compound that consists of a pyrimidine ring with two amino groups attached to it.
Scientific Research Applications
Vasodilators : Certain derivatives of diaminopyrimidine, like 2,4-diamino-6-piperidinylpyrimidine 3-oxide, have been found to act as hypotensives, indicating their potential use as vasodilators (McCcall et al., 1983).
Histamine H4 Receptor Antagonists : 6-Alkyl-2,4-diaminopyrimidines have been identified as antagonists for the histamine H4 receptor, with potential applications in treating asthma and atopic dermatitis. However, their development was halted due to adverse effects in clinical trials (Savall et al., 2014).
Infectious Disease Chemotherapy : The study of 2,4-diaminopyrimidines has revealed their activity in inhibiting the enzyme dihydrofolate reductase, which is vital to life processes and varies between species. This makes them a target for chemotherapy of infectious diseases (Roth & Cheng, 1982).
Synthetic Methodology Development : Research has also focused on developing efficient methods for synthesizing diamino-substituted pyrimidines, which are known for their biological activity in various therapeutic areas (Barillari et al., 2001).
Corrosion Inhibition : 4,6-Diamino-2-pyrimidinethiol, a related compound, has been studied as a corrosion inhibitor for mild steel in acidic solutions, showcasing the diverse applications of diaminopyrimidine derivatives (Yıldız, 2015).
Cancer Research : Several studies have explored the use of diaminopyrimidine derivatives in cancer research, examining their potential as anticancer agents (Sondhi et al., 2001).
Cardiac Medicines : Research into 4,6-diaminopyrimidine inhibitors has focused on their specificity for Troponin I-Interacting Kinase (TNNI3K), indicating their potential in developing new cardiac medicines (Philp et al., 2018).
Mechanism of Action
Target of Action
4,6-Diaminopyrimidine sulfate is a diaminopyrimidine derivative. Diaminopyrimidines, such as Pyrimethamine, are known to inhibit the dihydrofolate reductase (DHFR) of plasmodia and thereby block the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This activity is highly selective against plasmodia and Toxoplasma gondii .
Mode of Action
The compound’s interaction with its targets results in the inhibition of DHFR, which leads to the blocking of the biosynthesis of purines and pyrimidines. This, in turn, prevents DNA synthesis and cell multiplication, thereby inhibiting the growth of the pathogen .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid pathway. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids. This disruption affects the downstream effects of DNA synthesis and cell multiplication .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA synthesis and cell multiplication. This results in the prevention of the growth and proliferation of the pathogen, thereby exerting its therapeutic effect .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4,6-Diaminopyrimidine sulfate may play a role in biochemical reactions, particularly those involving nucleic acids. As a pyrimidine derivative, it is structurally similar to the nucleobases cytosine and thymine, which are key components of DNA
Cellular Effects
Some diaminopyrimidine derivatives have been shown to exhibit anticancer activity, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some diaminopyrimidines are known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
Some diaminopyrimidine derivatives have shown potent anticancer activity against various cancer cell lines , indicating that they may have significant temporal effects on cellular function.
Dosage Effects in Animal Models
Sulfonamides, a class of drugs that includes some diaminopyrimidines, have been used in veterinary medicine, and their dosage effects have been studied .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. As a pyrimidine derivative, it may be involved in nucleotide metabolism. Pyrimidines are key components of nucleic acids and are synthesized and degraded through complex metabolic pathways .
Properties
IUPAC Name |
pyrimidine-4,6-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQUKZVGBKTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482782 | |
| Record name | 4,6-DIAMINOPYRIMIDINE SULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77709-02-5, 123501-43-9 | |
| Record name | 4,6-Pyrimidinediamine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77709-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-DIAMINOPYRIMIDINE SULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
